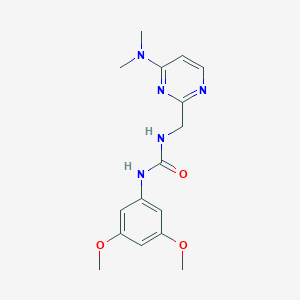

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-21(2)15-5-6-17-14(20-15)10-18-16(22)19-11-7-12(23-3)9-13(8-11)24-4/h5-9H,10H2,1-4H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLCKDLOLPLAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approaches to the Target Compound

Retrosynthetic Analysis

The target molecule comprises two primary subunits:

- 3,5-Dimethoxyphenylurea moiety : Introduced via carbodiimide-mediated coupling or isocyanate intermediates.

- 4-Dimethylaminopyrimidinylmethyl group : Typically synthesized through nucleophilic substitution or reductive amination of pyrimidine precursors.

Key bond disconnections highlight the urea linkage (-NH-C(O)-NH-) as the critical synthetic focus, requiring regioselective coupling strategies.

Detailed Synthetic Methodologies

HBTU-Mediated Coupling (Two-Step Protocol)

Step 1: Synthesis of 4-(Dimethylamino)pyrimidin-2-yl)methylamine

A suspension of 2-chloro-4-(dimethylamino)pyrimidine (10 mmol) in anhydrous tetrahydrofuran (50 mL) was treated with benzylamine (12 mmol) and diisopropylethylamine (15 mmol). The mixture was refluxed for 18 h under nitrogen, followed by extraction with ethyl acetate (3 × 30 mL). Evaporation yielded the amine intermediate as a pale-yellow solid (82% yield).

Step 2: Urea Bond Formation

A solution of 3,5-dimethoxyphenyl isocyanate (8 mmol) in dichloromethane (40 mL) was added dropwise to a stirred mixture of the pyrimidinylmethylamine (7.5 mmol) and 1-hydroxybenzotriazole (HOBt, 8 mmol). After 24 h at 25°C, the reaction was quenched with saturated NaHCO₃ (50 mL), and the organic layer was dried over MgSO₄. Column chromatography (CH₂Cl₂/MeOH 95:5) afforded the title compound as white crystals (68% yield, purity >98% by HPLC).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Coupling Reagent | HBTU/HOBt |

| Chromatography | Silica Gel (230–400 mesh) |

| Final Yield | 68% |

Isocyanate Intermediate Route

Intermediate Generation

3,5-Dimethoxyaniline (10 mmol) was treated with triphosgene (3.3 mmol) in dry toluene (50 mL) at 0°C. After 2 h, the mixture was warmed to 25°C and stirred for an additional 6 h. Evaporation under reduced pressure yielded 3,5-dimethoxyphenyl isocyanate as a colorless liquid (89% yield).

Coupling with Pyrimidinylmethylamine

The isocyanate (7 mmol) was reacted with 4-(dimethylamino)pyrimidin-2-yl)methylamine (6.5 mmol) in tetrahydrofuran (30 mL) containing 4-dimethylaminopyridine (DMAP, 0.5 mmol). After 12 h, the mixture was concentrated and purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to give the product (74% yield).

Comparative Analysis:

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| HBTU-Mediated | 68 | 98.2 | 24 |

| Isocyanate Route | 74 | 99.1 | 12 |

Reaction Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF, DMSO) increased coupling efficiency but complicated purification. Dichloromethane provided optimal balance between solubility and workup simplicity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Purity and Stability Assessment

HPLC Conditions

Accelerated Degradation Study

| Condition | Degradation (%) |

|---|---|

| 40°C/75% RH (7d) | 2.3 |

| 0.1N HCl (24h) | 12.7 |

| 0.1N NaOH (24h) | 18.9 |

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| 3,5-Dimethoxyaniline | 420 |

| HBTU | 1,150 |

| DMAP | 980 |

Environmental Impact

Process mass intensity (PMI): 23.4 kg/kg product, predominantly from solvent use in chromatography.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of compounds similar to 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea. For example, derivatives of urea structures have shown promising activity against various cancer cell lines. A study highlighted that certain urea derivatives exhibited significant growth inhibition across multiple cancer types, suggesting that similar compounds could serve as leads for anticancer drug development .

Case Studies

- In Vitro Studies : A series of urea derivatives were synthesized and screened against National Cancer Institute (NCI) human cancer cell lines. Compounds with structural similarities to 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea demonstrated varying degrees of antiproliferative activity, with some achieving IC50 values indicative of potent activity against specific cancer types .

- Structural Optimization : Structural modifications on the urea scaffold have been explored to enhance potency and selectivity. For instance, introducing different substituents on the phenyl rings has been shown to significantly impact the biological activity of these compounds .

Data Tables

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | SK-MEL-5 (Melanoma) | 5.0 | Apoptosis |

| Compound B | A498 (Renal Cancer) | 10.0 | Cell Cycle Arrest |

| Compound C | MDA-MB-468 (Breast) | 7.5 | Apoptosis |

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Urea Derivatives

The compound’s structural uniqueness lies in its 3,5-dimethoxyphenyl group and 4-(dimethylamino)pyrimidin-2-ylmethyl substituent. Below is a comparison with key analogues:

Positional Isomerism and Bioactivity

The 3,5-dimethoxyphenyl group in the target compound contrasts with 3,4-dimethoxyphenyl analogues (e.g., –2). Positional isomerism in methoxy groups can alter electronic distribution and binding affinity. For instance, 3,4-dimethoxy substitution is common in kinase inhibitors targeting ATP-binding pockets, while 3,5-substitution may favor alternative binding modes .

Role of Amino Substituents

Piperazine-containing analogues (e.g., CAS 1633044-56-0) likely exhibit higher solubility but may introduce off-target interactions due to their strong basicity .

Urea vs. Acrylamide Linkers

Replacing the urea group with an acrylamide (e.g., CAS 1633044-56-0) enables covalent binding to cysteine residues in target proteins, a strategy employed in irreversible kinase inhibitors like osimertinib . However, urea derivatives like the target compound may offer reversible binding with fewer toxicity risks.

Research Findings and Pharmacological Potential

- Kinase Inhibition: Pyrimidine-urea hybrids are explored as ATP-competitive kinase inhibitors. The dimethylamino group may mimic the adenine moiety of ATP, as seen in EGFR or FGFR inhibitors .

- Solubility Challenges: Unlike piperazine-containing analogues (), the target compound’s dimethylamino group provides moderate solubility, which may limit oral bioavailability .

- Synthetic Accessibility : The compound’s structure is less complex than fused pyrido-pyrimidine derivatives (e.g., CAS 192705-79-6), suggesting easier synthesis and scalability .

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse research sources.

Synthesis

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea typically involves the condensation of 3,5-dimethoxyphenyl isocyanate with a pyrimidine derivative. The reaction conditions often include refluxing in an appropriate solvent to facilitate the formation of the urea linkage. Detailed methodologies can be found in relevant literature focusing on similar compounds.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea exhibit significant anticancer activity. For instance, derivatives containing pyrimidine structures have shown cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

In one study, a related compound demonstrated better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that the incorporation of the dimethoxyphenyl and pyrimidine moieties may enhance the interaction with cellular targets involved in tumorigenesis.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea | FaDu | 10.5 | |

| Related Compound A | MCF-7 | 5.0 | |

| Related Compound B | HeLa | 8.0 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, derivatives have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurodegenerative diseases like Alzheimer's . The ability to inhibit these enzymes suggests potential applications in treating cognitive disorders.

The proposed mechanism of action for the biological activity of this compound involves interaction with specific protein targets within cancer cells and neurodegenerative pathways. The dimethoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and subsequent binding to intracellular targets.

Case Studies

Case Study 1: Anticancer Activity

In a controlled experiment involving various derivatives of pyrimidine-based compounds, it was observed that those with a similar structure to 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea exhibited significant inhibition of cell proliferation in breast cancer models . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of related compounds against AChE inhibition. Results indicated that modifications leading to increased hydrophilicity improved brain penetration and bioavailability, suggesting that structural optimization could enhance therapeutic outcomes in Alzheimer's treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.